molecular formula C18H11Br2NO5 B2626361 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 865593-74-4

4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2626361
CAS No.: 865593-74-4
M. Wt: 481.096
InChI Key: WLERTJFOQPJJGN-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine in acetic acid for bromination and various organic solvents for subsequent steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include enzymes involved in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: The presence of both the acetamidophenyl group and dibromo substitutions makes 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate unique. These structural features contribute to its specific chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-acetamidophenyl) 6,8-dibromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2NO5/c1-9(22)21-12-2-4-13(5-3-12)25-17(23)14-7-10-6-11(19)8-15(20)16(10)26-18(14)24/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLERTJFOQPJJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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